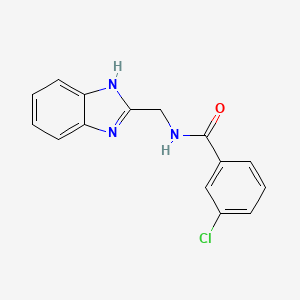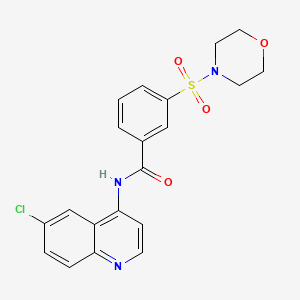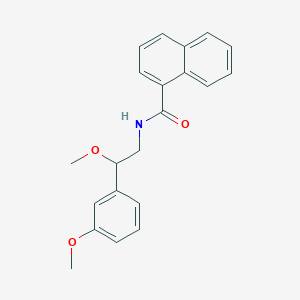
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
作用机制
The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves the inhibition of several signaling pathways, including the Wnt and NF-κB pathways. N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to bind to and inhibit the activity of tankyrase, an enzyme that is involved in the regulation of the Wnt signaling pathway. This inhibition leads to the stabilization of Axin, a key component of the Wnt signaling pathway, and the subsequent inhibition of Wnt signaling. N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has also been shown to inhibit the activity of β-catenin, a downstream target of the Wnt signaling pathway. Inhibition of the NF-κB pathway by N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves the inhibition of IκB kinase (IKK) activity.
Biochemical and Physiological Effects:
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in inflammation models. In addition, N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to have anti-angiogenic effects, which may be relevant in cancer therapy.
实验室实验的优点和局限性
One of the advantages of using N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in lab experiments is its specificity for the Wnt and NF-κB signaling pathways. This specificity allows researchers to study the effects of inhibiting these pathways without affecting other signaling pathways. However, one of the limitations of using N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is its potential toxicity, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide. One area of research is the development of more potent and selective inhibitors of tankyrase, which may have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict the response to N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide treatment in cancer patients. In addition, the use of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects in the treatment of cancer and other diseases.
合成方法
The synthesis of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The most widely used method for synthesizing N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with quinoxaline-2-carboxylic acid to form an intermediate, which is then coupled with pyrrolidine-1-carboxylic acid to form N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide.
科学研究应用
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been extensively studied in scientific research, particularly in the fields of cancer and inflammation. In cancer research, N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide has been shown to inhibit the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. Inflammation research has also shown that N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
属性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-18-9-5-8-17(20(18)28-2)24-21(26)25-11-10-14(13-25)29-19-12-22-15-6-3-4-7-16(15)23-19/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDGNXQYAUNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Cyclopropylmethyl)oxan-4-yl]methanamine](/img/structure/B2421043.png)
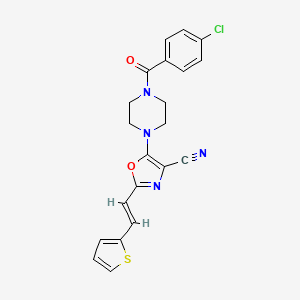

![2-Chloro-N-[1-[4-(hydroxymethyl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide](/img/structure/B2421049.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421050.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2421055.png)
![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2421058.png)
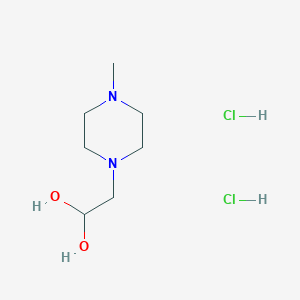
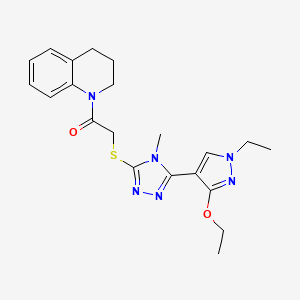
![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)
